4-(1-Adamantyl)phenyl acetate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of derivatives related to 4-(1-Adamantyl)phenyl acetate involves innovative approaches, such as the transition metal ion catalyzed oxidation of 4-(1-adamantyl)toluene, leading to the efficient production of 4-(1-adamantyl)benzoic acid and its amino acid derivatives. These processes highlight the versatility and potential utility of adamantyl derivatives in creating novel compounds with enhanced pharmacokinetic and pharmacodynamic parameters (Krasnikov et al., 2004).

Molecular Structure Analysis

Adamantane derivatives exhibit fascinating molecular structures, with modifications such as fluorine substitution altering crystal packing and intermolecular interactions. A detailed structural analysis, including DFT, QTAIM, and X-ray diffraction studies, sheds light on the intricate molecular geometries and stability of these compounds. The introduction of fluorine, for instance, significantly reduces intermolecular H⋯H contacts, emphasizing the influence of substituents on the molecular architecture of adamantane derivatives (Al-Wahaibi et al., 2018).

Chemical Reactions and Properties

Adamantane derivatives undergo various chemical reactions, leading to a wide range of functionalized compounds. For example, the self-acylation of 1-adamantylacetic acid in trifluoroacetic anhydride medium offers a route to novel acetoacetic acid derivatives, showcasing the reactivity and potential for diverse chemical transformations of adamantane-based compounds (Kovalev et al., 2010).

Physical Properties Analysis

The adamantane core imparts unique physical properties to its derivatives, such as high thermal stability and distinctive crystalline structures. The study of these materials, especially those designed for advanced applications like AFM, reveals how the adamantane structure contributes to the robustness and utility of these compounds in various technological and scientific domains (Li et al., 2003).

Chemical Properties Analysis

The chemical properties of 4-(1-Adamantyl)phenyl acetate derivatives, such as reactivity towards different chemical agents and stability under various conditions, are crucial for their application in material science and pharmaceuticals. The synthesis and characterization of these compounds provide insights into their potential applications, driven by their unique chemical behaviors and interactions (Prachayasittikul et al., 1991).

Applications De Recherche Scientifique

Cholinesterase Inhibitory Activities

Adamantyl-based compounds like 4-(1-Adamantyl)phenyl acetate are significant in clinical treatments for type 2 diabetes and possess antiviral abilities. They demonstrate inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), critical for Alzheimer's disease treatment. A particular study highlighted their AChE inhibition effectiveness, with compound variants showing strong inhibition effects, suggesting their potential in pharmaceutical applications targeting cholinesterase enzymes (Kwong et al., 2017).

Molecular Docking Studies

Molecular docking studies of adamantyl-based compounds reveal their binding tendencies with target proteins through hydrogen bonds and halogen interactions. This insight is significant for designing drugs that interact with proteins at specific sites (Kwong et al., 2017).

Synthesis and Bioactivity

Studies on adamantyl-based compounds like 4-(1-Adamantyl)phenyl acetate include the synthesis of amino acid derivatives and their potential as intermediates in developing therapeutically active peptidomimetics. These derivatives could help design drugs with improved pharmacokinetic and pharmacodynamic parameters (Krasnikov et al., 2004).

Antileishmanial Activity

Adamantyl-based phenyl sulfonyl acetamides have shown promising antileishmanial activity against Leishmania amazonensis, both in vitro and in vivo, suggesting their potential as antileishmanial agents (Santos et al., 2020).

Safety And Hazards

Propriétés

IUPAC Name |

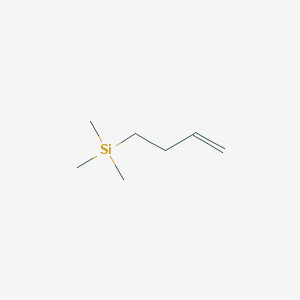

[4-(1-adamantyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O2/c1-12(19)20-17-4-2-16(3-5-17)18-9-13-6-14(10-18)8-15(7-13)11-18/h2-5,13-15H,6-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARCROJYJJMBGNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50296810 | |

| Record name | 4-(1-Adamantyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50296810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1-Adamantyl)phenyl acetate | |

CAS RN |

63013-56-9 | |

| Record name | Phenol, 4-tricyclo[3.3.1.13,7]dec-1-yl-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63013-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 111652 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063013569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC111652 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111652 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(1-Adamantyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50296810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(8R,9S,13S,14S,17S)-3-amino-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B1266900.png)

![2-[(4-Methylbenzyl)amino]ethanol](/img/structure/B1266904.png)